molecular formula C9H16BF3KNO2 B2716045 Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide CAS No. 2415072-80-7

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide

Cat. No.: B2716045
CAS No.: 2415072-80-7
M. Wt: 277.14
InChI Key: HWBDMEGZXFSNSK-UHFFFAOYSA-N
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Description

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide is an organoboron compound with the molecular formula C10H18BF3KNO2. It is a white to almost white powder or crystalline solid that is slightly soluble in water. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide typically involves the reaction of an amino ester with a trifluoroborate salt. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to deprotonate the compound and activate it for the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (tert-butoxycarbonyl)amino)methyl)trifluoroborate
  • Potassium (aminomethyl)trifluoroborate
  • Potassium (tert-butoxycarbonyl)amino)ethyl)trifluoroborate

Uniqueness

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide is unique due to its cyclobutyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-7-4-6(5-7)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,14,15);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBDMEGZXFSNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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